Cyclohexanamine, 4-(1-iminoethyl)- (CAS 280554-53-2) is a conformationally restricted, bifunctional aliphatic building block characterized by a rigid cyclohexane core substituted with a primary amine and an iminoethyl moiety [1]. In industrial and research procurement, it is primarily sourced as a specialized precursor for the synthesis of rigidified amidine and imine derivatives, particularly in the development of enzyme inhibitors and sp3-rich chemical libraries. Its defined spatial geometry and high polarity make it a critical structural scaffold for applications where controlling the exact distance and orientation between basic nitrogen centers is required for target engagement or material functionalization.
Substituting Cyclohexanamine, 4-(1-iminoethyl)- with flexible aliphatic analogs (such as lysine derivatives) or planar aromatic equivalents (such as 4-aminobenzamidine) fundamentally alters the three-dimensional topology, pKa, and solubility of the resulting downstream products [1]. Furthermore, attempting to bypass procurement by synthesizing this compound in-house from cheaper symmetric precursors like 1,4-cyclohexanediamine introduces severe chemoselectivity challenges. The statistical mono-protection and subsequent selective imination of a symmetric diamine typically result in poor overall yields and complex purification workflows, making the procurement of the pre-synthesized, high-purity bifunctional scaffold highly preferred for reproducible library generation and scale-up.
The cyclohexane core of this compound provides strict conformational rigidity between the primary amine and the iminoethyl group, locking the functional groups into defined spatial orientations compared to flexible aliphatic chains [1].
| Evidence Dimension | Number of rotatable bonds in the spacer between functional groups |
| Target Compound Data | 0 rotatable bonds within the rigid cyclohexane core spacer |
| Comparator Or Baseline | N-(1-iminoethyl)-L-lysine (L-NIL) (Flexible aliphatic spacer with 4 rotatable bonds) |
| Quantified Difference | Reduction of 4 rotatable bonds in the structural backbone, significantly lowering the entropic penalty upon target binding. |
| Conditions | In silico modeling and structural profiling of the spacer backbone. |
Procuring a rigidified cyclic scaffold is critical for developing highly selective downstream inhibitors that require precise spatial preorganization.
Unlike traditional planar aromatic amidine building blocks, this compound offers a highly saturated, three-dimensional structure. Increasing the fraction of sp3 hybridized carbons (Fsp3) is a proven strategy to improve aqueous solubility and reduce off-target protein binding in downstream applications [1].
| Evidence Dimension | Fraction of sp3 hybridized carbons (Fsp3) |
| Target Compound Data | Fsp3 = 0.875 (7 out of 8 carbons are sp3 hybridized) |
| Comparator Or Baseline | 4-Aminobenzamidine (Fsp3 = 0; fully planar aromatic core) |
| Quantified Difference | Absolute increase in Fsp3 of 0.875, shifting the scaffold from a flat 2D geometry to a complex 3D topology. |
| Conditions | Standard physicochemical descriptor calculation for chemical building blocks. |
Selecting sp3-rich building blocks directly improves the developability, solubility, and pharmacokinetic profiles of the synthesized chemical libraries.
Procuring the pre-formed 4-(1-iminoethyl)cyclohexanamine allows for direct, chemoselective functionalization at the primary amine. In contrast, synthesizing asymmetric derivatives from symmetric diamines requires complex, multi-step desymmetrization protocols that suffer from severe yield attrition due to over-reaction and self-condensation [1].
| Evidence Dimension | Synthetic steps and yield for asymmetric functionalization |
| Target Compound Data | 1 direct coupling step with high chemoselectivity |
| Comparator Or Baseline | In-house synthesis from 1,4-cyclohexanediamine (Requires 4 steps: statistical mono-protection, imination, deprotection, coupling) |
| Quantified Difference | Eliminates 3 synthetic steps and bypasses the typical >60% yield loss associated with statistical mono-protection of symmetric diamines. |
| Conditions | Standard library synthesis workflows requiring selective functionalization of one nitrogen center. |
Procuring this specific bifunctional compound drastically reduces synthetic bottlenecks, saving time and improving overall library purity and yield.
This compound is the ideal precursor for developing selective inhibitors for enzymes such as inducible nitric oxide synthase (iNOS) or serine proteases. The rigid cyclohexane ring precisely controls the spatial distance between the basic nitrogen centers, which is critical for achieving subtype selectivity over flexible aliphatic analogs [1].
For drug discovery programs aiming to 'escape from flatland,' this building block serves as a core scaffold. It enables the generation of highly saturated, 3D-rich amidine libraries that exhibit superior aqueous solubility and improved physicochemical properties compared to traditional flat benzamidine derivatives [1].
In peptidomimetic research, the pre-installed iminoethyl group and rigid cyclic core make this compound an excellent spacer. It is used to mimic the structural constraints of cyclic peptides or proline-rich regions, providing a stable, non-hydrolyzable basic side chain for advanced material and biological applications [1].